molecular formula C7H6ClNO2 B048968 5-Amino-2-chlorobenzoic acid CAS No. 89-54-3

5-Amino-2-chlorobenzoic acid

Cat. No. B048968
M. Wt: 171.58 g/mol
InChI Key: GVCFFVPEOLCYNN-UHFFFAOYSA-N
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Patent
US05268389

Procedure details

Methanesulfonic acid (99%, 318 g, 3.3 mole) was added slowly to a stirred mixture of 5-amino-2-chlorobenzoic acid (85%, 215 g, 1.1 mole) in 2-propanol (about 1100 ml). The mixture was heated under reflux with stirring for 6 hours, then the excess 2-propanol was evaporated under reduced pressure. Water (about 1000 ml) was added to the residue and the mixture was neutralized with solid sodium bicarbonate and extracted with methylene chloride (about 1200 ml). The extract was washed twice with water, dried over magnesium sulfate and evaporated to give a purple oil, which crystallized on seeding. The product was reprecipitated from dilute hydrochloric acid solution by slowly basifying with concentrated ammonium hydroxide and seeding. The resulting crystals after drying melted at 50.5°-52° C. (170 g, 75% yield).
Quantity
318 g
Type
reactant
Reaction Step One
Quantity
215 g
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O)(=O)=O.[NH2:6][C:7]1[CH:8]=[CH:9][C:10]([Cl:16])=[C:11]([CH:15]=1)[C:12]([OH:14])=[O:13].[CH3:17][CH:18](O)[CH3:19]>>[NH2:6][C:7]1[CH:8]=[CH:9][C:10]([Cl:16])=[C:11]([CH:15]=1)[C:12]([O:14][CH:18]([CH3:19])[CH3:17])=[O:13]

Inputs

Step One
Name
Quantity
318 g
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
215 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)O)C1)Cl
Name
Quantity
1100 mL
Type
reactant
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the excess 2-propanol was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Water (about 1000 ml) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (about 1200 ml)
WASH
Type
WASH
Details
The extract was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a purple oil, which
CUSTOM
Type
CUSTOM
Details
crystallized on seeding
CUSTOM
Type
CUSTOM
Details
The product was reprecipitated from dilute hydrochloric acid solution
CUSTOM
Type
CUSTOM
Details
The resulting crystals after drying melted at 50.5°-52° C. (170 g, 75% yield)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
NC=1C=CC(=C(C(=O)OC(C)C)C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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